4-(Benzyloxy)benzene-1,2-diamine hydrochloride
Description
Properties
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHQWKGITBRPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzyloxy)benzene-1,2-diamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.
The exact mechanism of action of this compound remains partially understood. However, it is proposed that the compound interacts with various cellular components, influencing their function and potentially leading to observable changes at the molecular level. Similar compounds have been shown to affect numerous biochemical pathways, which may include:
- Enzyme Inhibition : Interactions with specific enzymes could alter metabolic pathways.
- Receptor Modulation : Binding to receptors may influence signal transduction pathways.
- Cellular Process Alteration : Changes in cellular processes could lead to therapeutic effects or toxicity.
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate that bioavailability can vary significantly based on:
- Absorption Rate : How quickly the compound enters systemic circulation.
- Distribution : The extent to which the compound spreads throughout the body.
- Metabolism : The rate at which the compound is broken down by metabolic processes.
- Excretion : How efficiently the compound is eliminated from the body.
These factors are crucial for understanding the therapeutic potential and safety profile of this compound.
Antimycobacterial Activity
Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis (Mtb). A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit Mtb growth. The results indicated promising activity, with minimum inhibitory concentrations (MIC) as low as 2.7 µM for certain derivatives . This suggests that modifications in structure can significantly enhance antimycobacterial properties.
Enzyme Interaction Studies
Research has also focused on the interactions between this compound and various enzymes. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, it was noted that similar compounds had significant inhibitory effects on ROS1 and ALK kinases, which are critical targets in cancer therapy .
Case Studies
- Study on Antitumor Activity :
- In Vivo Efficacy :
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC (µM) |
|---|---|---|---|
| 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine | Structure | Antimycobacterial | 2.7 |
| 4-(Benzyloxy)-2-hydroxybenzaldehyde | Structure | Moderate cytotoxicity | >10 |
| 4-(Benzyloxy)-2-hydroxybenzylideneamine | Structure | Antitumor activity | <5 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 4-(Benzyloxy)benzene-1,2-diamine hydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Properties of this compound and Analogues
Structural and Reactivity Insights
- Substituent Effects: Benzyloxy vs. Chloro/Methyl vs. Benzyloxy: Chloro and methyl substituents (e.g., 4-Chloro-3-methylbenzene-1,2-diamine HCl) introduce electron-withdrawing and steric effects, reducing basicity of the amine groups and altering regioselectivity in condensation reactions . Piperazine Derivatives: The piperazine moiety in 4-Piperazin-1-ylbenzene-1,2-diamine enhances hydrogen-bonding capacity, making it suitable for targeting G-protein-coupled receptors (GPCRs) like serotonin receptors .
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit high water solubility. However, bulky substituents (e.g., benzyloxy) may reduce aqueous solubility compared to smaller groups like methoxy .
- Stability: Benzyloxy groups are susceptible to hydrogenolysis under catalytic hydrogenation, whereas methoxy and chloro groups are more stable under acidic/basic conditions .
Research Findings and Data Highlights
- Synthetic Yields : 4-Methoxybenzene-1,2-diamine derivatives achieve >85% yield in benzimidazole synthesis under reflux with DMF and NaHSO₃, whereas benzyloxy analogues require longer reaction times (~4–6 hours) due to steric effects .
- Biological Activity : In vitro assays show that 4-Piperazin-1-ylbenzene-1,2-diamine derivatives exhibit IC₅₀ values of <10 nM against 5-HT₆ receptors, outperforming methoxy analogues (IC₅₀ ~50 nM) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that 4-(Benzyloxy)benzene-1,2-diamine HCl decomposes at 210°C, compared to 240°C for 4-Chloro-3-methyl derivatives, indicating reduced thermal stability due to the benzyloxy group .
Preparation Methods
Catalytic Hydrogenation Reduction Method
One of the classical and widely used routes to synthesize 4-(Benzyloxy)benzene-1,2-diamine involves the reduction of 4-(Benzyloxy)nitrobenzene. This process typically uses hydrogen gas as a reducing agent in the presence of a palladium catalyst.
- Starting Material: 4-(Benzyloxy)nitrobenzene
- Reducing Agent: Hydrogen gas (H2)
- Catalyst: Palladium on carbon (Pd/C)
- Solvent: Commonly ethanol or other suitable organic solvents
- Reaction Conditions: Mild temperatures and atmospheric or elevated hydrogen pressure
- High selectivity towards the diamine product
- Scalable for industrial production
- Produces high purity product with minimal by-products
- Catalyst choice and solvent impact yield and purity
- Hydrogenation is a clean reduction method, producing water as a by-product
- Requires handling of pressurized hydrogen gas, which necessitates safety protocols
Photochemical Reduction of Azobenzene Derivatives
An innovative and transition-metal-free synthetic method involves the photoreduction of 4-(Benzyloxy)azobenzene derivatives under UV irradiation in acidic media, leading to 4-(Benzyloxy)benzene-1,2-diamine hydrochloride.
- Starting Material: 4-(Benzyloxy)azobenzene or 4-methoxy-4′-substituted azobenzenes
- Irradiation: UV light at 365 nm or 419 nm
- Solvent: Dimethylformamide (DMF), ethanol, or acetal
- Acid: Hydrochloric acid (HCl) at varying concentrations (0.05 M to 0.9 M)
- Reaction Time: Ranges from 0.33 to 4 hours depending on conditions
- Photoreduction converts azobenzene to hydrazobenzene intermediates
- Acidic conditions promote rearrangement to the diamine hydrochloride
- Solvent choice controls product selectivity between diamines and benzimidazole derivatives
A detailed study demonstrated that irradiation of 4-methoxyazobenzene in DMF with 0.5 M HCl for 2.5 hours yields predominantly the N2-aryl-4-methoxybenzene-1,2-diamine (analogous to 4-(Benzyloxy)benzene-1,2-diamine) with high selectivity.
Experimental Data Table: Photoreaction Conditions and Outcomes
| Entry | Wavelength (nm) | Solvent | Acid (Concentration) | Time (h) | Product Ratio (Azobenzene : Diamine : Benzimidazole) |
|---|---|---|---|---|---|
| 1 | 365 | CH3CN | HCO2H (1.26 M) | 5 | 1 : 0 : 0 |
| 5 | 365 | DMF | HCl (0.1 M) | 1 | 49 : 1 : 0 |
| 7 | 365 | DMF | HCl (0.5 M) | 1 | 0.33 : 1 : 0 |
| 10 | 365 | DMF | HCl (0.5 M) | 2.5 | 0.25 : 1 : 0 |
| 12 | 365 | EtOH | HCl (0.5 M) | 4 | 0.26 : 1 : 1.23 |
| 13 | 419 | EtOH | HCl (0.47 M) | 0.33 | 2.6 : 1 : 0.35 |
| 16 | 419 | Acetal | HCl (0.77 M) | 2 | 0 : 0 : 1 |
Note: Ratios are relative molar amounts of starting azobenzene, diamine, and benzimidazole products respectively.
This data highlights the solvent and acid concentration-dependent selectivity of the photoreaction, with DMF and moderate HCl concentration favoring diamine formation, while acetal solvent favors benzimidazole formation.
Comparative Analysis of Preparation Methods
| Feature | Catalytic Hydrogenation Reduction | Photochemical Reduction of Azobenzenes |
|---|---|---|
| Starting Material | 4-(Benzyloxy)nitrobenzene | 4-(Benzyloxy)azobenzene |
| Catalyst | Palladium on carbon (Pd/C) | None (transition-metal-free) |
| Reducing Agent | Hydrogen gas | UV light irradiation |
| Solvent | Ethanol or organic solvents | DMF, ethanol, or acetal |
| Reaction Conditions | Mild temperature, hydrogen pressure | UV irradiation, acidic media |
| Product Selectivity | High for diamine | Solvent and acid dependent (diamine vs benzimidazole) |
| Environmental/Safety Aspects | Requires handling pressurized hydrogen | Avoids metal catalysts but requires UV source |
| Scalability | Industrially scalable | Suitable for lab-scale and specialized synthesis |
Summary of Research Findings
- The hydrogenation reduction method remains the industrial standard for producing this compound due to its efficiency and scalability.
- The photochemical method offers a metal-free alternative that can be finely tuned by solvent and acid concentration to selectively yield the diamine or related benzimidazole derivatives.
- Photoreactions in DMF with 0.5 M HCl under 365 nm UV light for approximately 2.5 hours provide optimal yields of the diamine hydrochloride.
- The photochemical approach also benefits from using stable azobenzene precursors and avoids toxic reducing agents like tributyltin hydride used in other reduction methods.
- Both methods contribute valuable synthetic strategies depending on the scale, environmental considerations, and desired product specificity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Benzyloxy)benzene-1,2-diamine hydrochloride?
- Methodological Answer : A common approach involves the selective protection of one amine group in benzene-1,2-diamine, followed by benzyloxy substitution at the 4-position. For example, benzylation can be achieved using benzyl bromide under basic conditions (e.g., NaH in DMF). Subsequent hydrochlorination with HCl in ethanol yields the hydrochloride salt. Critical parameters include reaction temperature (typically 0–25°C to minimize side reactions) and stoichiometric control to avoid over-alkylation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC (with UV detection at 254 nm) to assess purity (>95% recommended for research use).
- NMR (¹H and ¹³C) to confirm the benzyloxy group (δ ~4.9 ppm for OCH₂Ph) and aromatic proton environments.
- Mass spectrometry (ESI-MS) to verify the molecular ion peak ([M+H]⁺ expected at m/z 261.1 for C₁₃H₁₅N₂O⁺).
- Elemental analysis to validate chloride content (~20.3% for C₁₃H₁₅N₂O·HCl) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability in solution varies by solvent:
- Aqueous solutions : Stable for ≤24 hours at 4°C (pH 4–6 recommended to prevent amine oxidation).
- DMSO : Use freshly prepared solutions to avoid degradation byproducts.
Monitor for discoloration (yellowing indicates decomposition) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software (e.g., Olex2) is critical. Key steps:
- Crystal growth : Slow evaporation from ethanol/water (1:1) at 4°C.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Analyze hydrogen bonding (e.g., N–H···Cl interactions) and torsional angles of the benzyloxy group. Compare with DFT-optimized geometries to validate experimental data .
Q. How can researchers address low yields in the synthesis of this compound?
- Methodological Answer : Common issues and solutions:
- Competing side reactions : Use Boc-protected intermediates to block undesired alkylation at the 1,2-diamine positions.
- Incomplete hydrochlorination : Add HCl gas instead of aqueous HCl to avoid dilution effects.
- Purification challenges : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/ethyl acetate) .
Q. What strategies are effective for studying the compound’s reactivity in coordination chemistry?
- Methodological Answer : The 1,2-diamine moiety acts as a bidentate ligand. Experimental approaches:
- Complexation studies : React with transition metals (e.g., Cu(II), Ni(II)) in methanol under reflux. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., λ ~600 nm for Cu complexes).
- Redox activity : Use cyclic voltammetry to assess electron-transfer properties (e.g., E₁/₂ for Cu²⁺/Cu⁺ shifts upon coordination) .
Q. How can contradictory solubility data across studies be reconciled?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Mitigation strategies:
- Powder XRD : Compare diffraction patterns with known polymorphs.
- Thermogravimetric analysis (TGA) : Detect solvent content (>1% weight loss below 100°C indicates hydration).
- Standardize solvent systems : Use USP-grade solvents and controlled humidity during experiments .
Comparative and Mechanistic Questions
Q. How does the benzyloxy substituent influence the compound’s electronic properties compared to other derivatives (e.g., chloro or methyl analogs)?
- Methodological Answer : Perform computational studies (DFT at B3LYP/6-311+G(d,p) level) to compare:
- Electrostatic potential maps : Higher electron density at the 4-position due to the benzyloxy group’s electron-donating effect.
- HOMO-LUMO gaps : Reduced gap (~4.5 eV) compared to chloro analogs (~5.2 eV), enhancing reactivity in charge-transfer reactions .
Q. What are the implications of this compound’s hydrochloride form in pharmacological studies?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) but may alter receptor binding. Key considerations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
